2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine
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Overview
Description
2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs.
Scientific Research Applications
Halogen Shuffling in Pyridines
Research has shown that halogenated pyridines can undergo neat conversion into various derivatives through electrophilic substitutions, demonstrating their potential in synthesizing diverse halogenated compounds for further chemical manipulation (Mongin et al., 1998).
Synthesis of Novel Heterocyclic Systems
Halogenated pyridines have been used as intermediates for constructing a variety of heterocyclic systems, indicating their utility in the synthesis of compounds with potential antimicrobial and anticancer properties (Ibrahim et al., 2022).
Nucleophilic Substitution Reactions
These compounds have been involved in the synthesis of new 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, showcasing their role in creating previously unknown derivatives through nucleophilic substitution reactions (Palamarchuk et al., 2019).
Scaleable Synthesis Applications
2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine is important for developing scaleable synthesis methods for pharmaceutical intermediates, highlighting its role in the efficient production of medicinal compounds (Pérez-Balado et al., 2007).
Cross-Coupling Reactions
These compounds are valuable in Sonogashira-type cross-coupling reactions, essential for the synthesis of complex heterocyclic compounds, which can have varied applications in medicinal chemistry (Vilkauskaitė et al., 2011).
Metalation and Functionalization
The compounds are also involved in direct metalation of heteroaromatic esters and nitriles, leading to diverse functionalized compounds, important for pharmaceutical research and development (Bentabed-Ababsa et al., 2010).
Mechanism of Action
While the mechanism of action can vary depending on the specific derivative and its biological activity, many oxazole and imidazole derivatives are known to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
The utility of oxazole and imidazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasing in recent years . Researchers around the globe are synthesizing various oxazole and imidazole derivatives and screening them for their various biological activities . This suggests that these compounds will continue to be an area of interest in the future.
Properties
IUPAC Name |
3-(6-chloropyridin-3-yl)-5-iodo-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O/c9-7-2-1-5(4-11-7)6-3-8(10)13-12-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFSOYKYLSJFBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NOC(=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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